8,8-Dimethyl-2-azaspiro[4.5]decane
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Overview
Description
8,8-Dimethyl-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,8-Dimethyl-2-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and cyclization, to form the desired spirocyclic structure.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
8,8-Dimethyl-2-azaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the spirocyclic system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature and solvent, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound .
Scientific Research Applications
8,8-Dimethyl-2-azaspiro[4.5]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 8,8-Dimethyl-2-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrogen atom in the spiro ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can lead to changes in cellular processes, making the compound a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: This compound has an oxygen atom in place of one of the carbon atoms in the spiro ring, leading to different chemical properties.
2,8-diazaspiro[4.5]decane:
Uniqueness
8,8-Dimethyl-2-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of a nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
8,8-dimethyl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C11H21N/c1-10(2)3-5-11(6-4-10)7-8-12-9-11/h12H,3-9H2,1-2H3 |
InChI Key |
LGQXXGURZQOOCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CC1)CCNC2)C |
Origin of Product |
United States |
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